4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-4-31-19-7-6-18(14-20(19)32-5-2)23(30)28-12-10-27(11-13-28)21-15-22(26-16-25-21)29-9-8-24-17(29)3/h6-9,14-16H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTDNTHJJGYASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group and the imidazole ring. Common reagents used in these reactions include diethoxybenzoyl chloride, piperazine, and 2-methylimidazole. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Nucleophiles like amines, thiols; conditionspolar aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can enhance cognitive functions .
Comparison with Similar Compounds
Structural Analog: 2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine (CAS 3884-60-4)
- Substituents : A trimethoxybenzyl group replaces the diethoxybenzoyl-piperazine, and the pyrimidine lacks the 2-methylimidazole.
- Absence of the imidazole ring may limit hydrogen-bonding interactions, affecting target binding affinity.
- Molecular Formula : C₁₈H₂₄N₄O₃ (vs. C₂₁H₂₇N₇O₃ for the target compound).
Structural Analog: 4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 2097937-07-8)
- Substituents : A sulfonyl-linked methylimidazole and trifluoromethyl group replace the diethoxybenzoyl and 2-methylimidazole.
- Key Differences :
- The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy groups in the target compound. This could alter metabolic stability and electronic interactions with targets .
- The trifluoromethyl group enhances hydrophobicity and may improve blood-brain barrier penetration compared to the ethoxybenzoyl group.
Structural Analog: 4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine
- Substituents : A chloro group and fluorophenyl-piperazine replace the diethoxybenzoyl-piperazine and 2-methylimidazole.
Comparative Analysis Table
| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 3,4-Diethoxybenzoyl-piperazine, 2-Me-imidazole | 437.49 g/mol | Balanced lipophilicity, hydrogen-bonding potential |
| 2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine | Pyrimidine | Trimethoxybenzyl-piperazine | 356.41 g/mol | High lipophilicity, reduced solubility |
| 4-{4-[(1-Me-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(CF₃)pyrimidine | Pyrimidine | Sulfonyl-Me-imidazole, CF₃ | 380.35 g/mol | Electron-withdrawing, metabolic stability |
| 4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine | Pyrimidine | Chloro, fluorophenyl-piperazine | 322.78 g/mol | Electrophilic core, moderate lipophilicity |
Research Findings and Implications
- In contrast, sulfonyl or trifluoromethyl groups (e.g., CAS 2097937-07-8) may enhance metabolic resistance but reduce binding flexibility .
- Solubility : The ethoxy groups in the target compound likely improve aqueous solubility compared to trimethoxybenzyl analogs (e.g., CAS 3884-60-4), which are more lipophilic .
- Synthetic Accessibility : Piperazine-pyrimidine derivatives are synthetically versatile, but substituents like sulfonyl or trifluoromethyl groups (CAS 2097937-07-8) require specialized reagents, increasing complexity .
Biological Activity
The compound 4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring and a pyrimidine core, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Notably, it has been identified as a potential PDE4 inhibitor , which plays a crucial role in inflammatory responses. PDE4 inhibitors are known to reduce the levels of pro-inflammatory cytokines and have been explored for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit antitumor properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, suggesting that it may induce apoptosis through the modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is highlighted by its ability to suppress TNF-α production. This action is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions .
Antimicrobial Properties
Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity. This could be linked to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Study 1: PDE4 Inhibition
In a study focused on the inhibition of phosphodiesterase enzymes, the compound demonstrated significant PDE4 inhibitory activity, leading to reduced inflammation in animal models of asthma. The results indicated a dose-dependent response with a notable decrease in airway hyperresponsiveness .
Study 2: Antitumor Efficacy
A series of in vitro assays were conducted on various cancer cell lines (e.g., breast cancer, lung cancer). The results showed that compounds structurally related to this compound induced apoptosis and inhibited cell proliferation effectively .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
